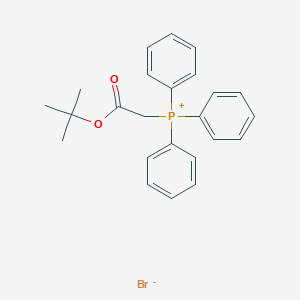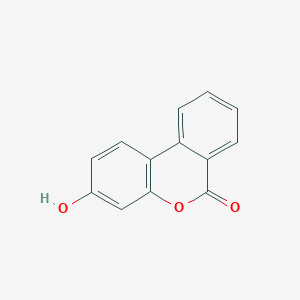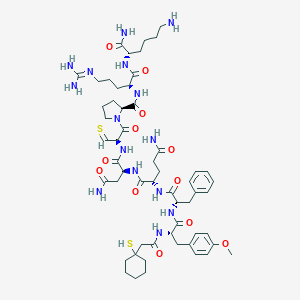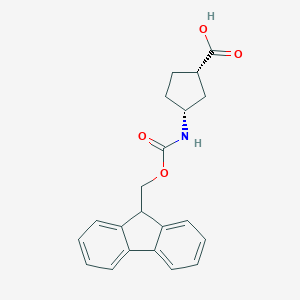
(tert-Butoxycarbonylmethyl)triphenylphosphonium bromide
概要
説明
“(tert-Butoxycarbonylmethyl)triphenylphosphonium bromide” is a chemical compound that has been used as a reactant in various chemical reactions . It is often used in the preparation of N-(phenylmethyl)-cis-pyrrolidinediacetic acid esters via double aza-Michael addition reaction and in the stereoselective preparation of α-fluoro-α,β-unsaturated esters via deprotonation, followed by fluorination and stereoselective Wittig olefination with aldehydes .
Synthesis Analysis
The synthesis of “(tert-Butoxycarbonylmethyl)triphenylphosphonium bromide” involves several steps, including the preparation of N-(phenylmethyl)-cis-pyrrolidinediacetic acid esters via double aza-Michael addition reaction and the stereoselective preparation of α-fluoro-α,β-unsaturated esters via deprotonation, followed by fluorination and stereoselective Wittig olefination with aldehydes .Molecular Structure Analysis
The molecular formula of “(tert-Butoxycarbonylmethyl)triphenylphosphonium bromide” is C24H26BrO2P . The compound is a solid at 20 degrees Celsius . The SMILES string representation of the compound is [Br-].CC©©OC(=O)CP+(c2ccccc2)c3ccccc3 .Chemical Reactions Analysis
“(tert-Butoxycarbonylmethyl)triphenylphosphonium bromide” has been used as a reactant in various chemical reactions, including Rhodium-catalyzed asymmetric hydrogenation reactions, Wittig reaction, and Wittig methylenation .Physical And Chemical Properties Analysis
“(tert-Butoxycarbonylmethyl)triphenylphosphonium bromide” is a solid at 20 degrees Celsius . The compound has a melting point of 178 °C (dec.) .科学的研究の応用
Rhodium-Catalyzed Asymmetric Hydrogenation Reactions
- Application Summary : This compound is used as a reactant in rhodium-catalyzed asymmetric hydrogenation reactions . These reactions are important in the synthesis of chiral molecules, which have applications in pharmaceuticals and other areas.
- Results or Outcomes : The outcomes of these reactions can vary depending on the specific substrates and conditions used. However, the goal is typically to achieve high enantioselectivity in the formation of the chiral product .
Wittig Reaction
- Application Summary : This compound is also used in the Wittig reaction . The Wittig reaction is a widely-used method for the synthesis of alkenes from aldehydes or ketones.
- Results or Outcomes : The Wittig reaction is known for its ability to form alkenes with a high degree of stereocontrol, making it a valuable tool in the synthesis of complex organic molecules .
Wittig Methylenation
- Application Summary : This compound is used in Wittig methylenation reactions . This reaction is a method for the synthesis of methylene compounds from carbonyl compounds.
- Results or Outcomes : The Wittig methylenation reaction is known for its ability to form methylene compounds with a high degree of stereocontrol, making it a valuable tool in the synthesis of complex organic molecules .
Preparation of N-(phenylmethyl)-cis-pyrrolidinediacetic acid esters
- Application Summary : This compound is used in the preparation of N-(phenylmethyl)-cis-pyrrolidinediacetic acid esters via double aza-Michael addition reaction .
- Results or Outcomes : The double aza-Michael addition reaction is a useful method for the synthesis of complex nitrogen-containing compounds .
Stereoselective Preparation of α-fluoro-α,β-unsaturated Esters
- Application Summary : This compound is used in the stereoselective preparation of α-fluoro-α,β-unsaturated esters via deprotonation, followed by fluorination and stereoselective Wittig olefination with aldehydes .
- Results or Outcomes : The reaction is known for its ability to form α-fluoro-α,β-unsaturated esters with a high degree of stereocontrol .
Wittig Chain Extension Reactions
- Application Summary : This compound is used in Wittig chain extension reactions . This reaction is a method for the synthesis of extended chain compounds from carbonyl compounds.
- Results or Outcomes : The Wittig chain extension reaction is known for its ability to form extended chain compounds with a high degree of stereocontrol .
Safety And Hazards
“(tert-Butoxycarbonylmethyl)triphenylphosphonium bromide” is classified as a skin irritant (H315), an eye irritant (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/eye protection/face protection (P280), and washing with plenty of water if it comes into contact with skin (P302 + P352) .
将来の方向性
The future directions of “(tert-Butoxycarbonylmethyl)triphenylphosphonium bromide” could involve its use in the preparation of N-(phenylmethyl)-cis-pyrrolidinediacetic acid esters via double aza-Michael addition reaction and in the stereoselective preparation of α-fluoro-α,β-unsaturated esters via deprotonation, followed by fluorination and stereoselective Wittig olefination with aldehydes .
特性
IUPAC Name |
[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O2P.BrH/c1-24(2,3)26-23(25)19-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,19H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLFRTJDWWKIAK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26BrO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370018 | |
| Record name | (2-tert-Butoxy-2-oxoethyl)(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(tert-Butoxycarbonylmethyl)triphenylphosphonium bromide | |
CAS RN |
59159-39-6 | |
| Record name | 59159-39-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82468 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-tert-Butoxy-2-oxoethyl)(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (tert-Butoxycarbonylmethyl)triphenylphosphonium Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,cis-(9CI)](/img/structure/B150875.png)










![(2R,3R)-2-benzhydryl-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B150903.png)
![(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one methanesulfonate](/img/structure/B150904.png)